2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine
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Overview
Description
2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been shown to interact with various targets in a manner that depends on their specific structure . For instance, the ether linkage between quinoline and piperidine has been found to be crucial to the inhibitory effect .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been shown to have various pharmacological activities .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some piperidine derivatives have shown inhibitory effects on tubulin polymerization , suggesting that 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine might also interact with similar biomolecules.
Cellular Effects
The specific cellular effects of this compound are currently unknown. Piperidine derivatives have been found to have a variety of effects on cells. For example, some piperidine derivatives have shown antiproliferative activity, suggesting they may influence cell division and growth .
Metabolic Pathways
Piperidine derivatives have been found to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine typically involves the reaction of 4-(trifluoromethyl)piperidine with a pyridine derivative. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like DMF.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the piperidine ring.
2-(Trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group directly attached to the pyridine ring.
4-(Trifluoromethyl)piperidine: Contains the piperidine ring with a trifluoromethyl group but lacks the pyridine ring
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-4-7-17(8-5-10)9-11-3-1-2-6-16-11/h1-3,6,10H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRAAHQDJCDFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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